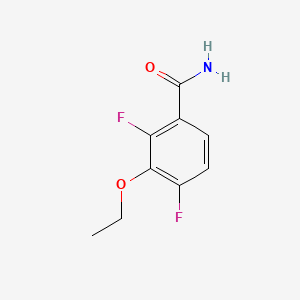

3-Ethoxy-2,4-difluorobenzamide

描述

Contextualization of Benzamide (B126) Derivatives within Medicinal Chemistry

Benzamide derivatives are a significant class of organic compounds that have been extensively investigated for their pharmacological properties. ontosight.ai These compounds, characterized by a benzene (B151609) ring attached to an amide group, serve as the foundation for a wide range of therapeutic agents. ontosight.aiontosight.ai The versatility of the benzamide scaffold allows for various substitutions on the benzene ring, which can modulate the compound's electronic and steric properties, thereby influencing its biological activity. ontosight.ai

Over the years, research has demonstrated that benzamide derivatives can interact with a multitude of biological targets, including enzymes, receptors, and ion channels. ontosight.ai This has led to their development as antipsychotics, anti-inflammatory agents, antimicrobials, and anticancer drugs. ontosight.aiwalshmedicalmedia.com For instance, certain benzamides have been shown to modulate neurotransmitter systems in the brain, indicating their potential for treating psychiatric disorders. ontosight.ai Others have been investigated as inhibitors of enzymes like histone deacetylases (HDACs), which play a crucial role in cancer treatment. nih.gov The ongoing research into benzamide derivatives continues to uncover new therapeutic possibilities, highlighting the enduring importance of this chemical class in drug discovery and development. ontosight.aiwalshmedicalmedia.com

Significance of Fluorine and Ethoxy Substitutions in Benzamide Scaffolds

The strategic incorporation of specific functional groups onto a core molecular structure is a fundamental strategy in drug design to optimize a compound's properties. In the case of 3-Ethoxy-2,4-difluorobenzamide, the presence of fluorine atoms and an ethoxy group is of particular importance.

The introduction of fluorine into a molecule can significantly alter its physicochemical and pharmacokinetic properties. nih.govnih.govvictoria.ac.nz Due to its small size and high electronegativity, fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.commdpi.com This can lead to a longer duration of action for a drug. Furthermore, fluorine substitution can increase a compound's lipophilicity, which can improve its ability to permeate biological membranes. tandfonline.commdpi.com The judicious placement of fluorine can also influence the acidity (pKa) of nearby functional groups and lead to stronger binding interactions with target proteins. nih.govvictoria.ac.nztandfonline.com

Overview of Research on this compound Analogues and Related Chemical Classes

While specific research on this compound is not extensively detailed in publicly available literature, the investigation of its analogues and related chemical classes provides valuable insights. The 2,6-difluorobenzamide (B103285) core, for instance, has been a subject of interest in the development of antibacterial agents. mdpi.com Several 3-substituted-2,6-difluorobenzamides have been shown to inhibit the bacterial cell division protein FtsZ, a key target for new antibiotics. mdpi.comacs.org

Furthermore, research on other substituted benzamides has revealed a wide spectrum of biological activities. For example, various N-substituted benzamide derivatives have been synthesized and evaluated as antitumor agents. nih.gov Structure-activity relationship (SAR) studies on these compounds have provided crucial information on how different substituents on the benzamide scaffold influence their antiproliferative activities. nih.govtandfonline.com The synthesis of various substituted benzamides has also been pursued to develop anti-inflammatory agents and compounds with potential applications in neurodegenerative diseases. nih.govresearchgate.net The study of analogues, such as those with different substitutions on the phenyl ring or modifications of the amide group, helps to build a comprehensive understanding of the structural requirements for a desired biological effect. tandfonline.compitt.edu

Rationale for Academic Investigation of the Compound

The academic investigation of this compound is driven by the convergence of several key principles in medicinal chemistry. The benzamide core is a well-established pharmacophore with a proven track record in drug development. walshmedicalmedia.comresearchgate.net The presence of two fluorine atoms suggests the potential for enhanced metabolic stability and improved pharmacokinetic properties, which are desirable attributes for any drug candidate. nih.govtandfonline.com The ethoxy group adds another layer of structural diversity, with the potential to influence the compound's biological activity profile.

Given the known antibacterial activity of related 2,6-difluorobenzamide derivatives, it is plausible that this compound could also exhibit antimicrobial properties. mdpi.comacs.org Moreover, the broad range of biological activities associated with the benzamide class, including anticancer and anti-inflammatory effects, provides a strong rationale for screening this compound against a variety of biological targets. walshmedicalmedia.comnih.govresearchgate.net The synthesis and characterization of this compound and the subsequent evaluation of its biological properties would contribute valuable data to the field of medicinal chemistry and could potentially lead to the discovery of a new lead compound for therapeutic development.

Structure

3D Structure

属性

IUPAC Name |

3-ethoxy-2,4-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c1-2-14-8-6(10)4-3-5(7(8)11)9(12)13/h3-4H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCQKFZIDMTPGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401305837 | |

| Record name | 3-Ethoxy-2,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017779-91-7 | |

| Record name | 3-Ethoxy-2,4-difluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethoxy-2,4-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401305837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Ethoxy 2,4 Difluorobenzamide

Targeted Synthesis Pathways for 3-Ethoxy-2,4-difluorobenzamide

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the core aromatic structure followed by the introduction and modification of its key functional groups: the benzamide (B126), the ethoxy group, and the fluorine atoms.

Strategic Approaches and Reaction Conditions

A plausible and efficient synthesis of this compound begins with a suitably substituted fluorinated benzene (B151609) derivative. A common strategy involves the initial construction of the 3-ethoxy-2,4-difluorobenzoic acid intermediate, which is then converted to the final amide.

One viable route starts from 2,4-difluoro-3-hydroxybenzoic acid. The phenolic hydroxyl group can be etherified using a Williamson ether synthesis. fluorine1.ruwikipedia.org This reaction involves the deprotonation of the phenol with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form a phenoxide ion. This nucleophilic phenoxide then reacts with an ethylating agent, typically ethyl iodide (CH₃CH₂I) or ethyl bromide (CH₃CH₂Br), via an Sₙ2 mechanism to form the ethyl ether. wikipedia.org

Once 3-ethoxy-2,4-difluorobenzoic acid is synthesized, the final step is the formation of the amide. While direct reaction of a carboxylic acid with ammonia is possible, it is often a slow and high-temperature process that proceeds through an initial acid-base reaction to form an ammonium salt, which then dehydrates upon heating. quora.comreddit.com A more common and efficient laboratory method involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride. Treatment of 3-ethoxy-2,4-difluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield 3-ethoxy-2,4-difluorobenzoyl chloride. This highly electrophilic acyl chloride can then be reacted with aqueous or gaseous ammonia to readily form this compound in a vigorous reaction. chemguide.co.ukkhanacademy.org

An alternative approach could involve a nucleophilic aromatic substitution (SₙAr) reaction on a precursor like 2,3,4-trifluorobenzoic acid. However, the regioselectivity of substituting the C3-fluorine with sodium ethoxide would need to be carefully controlled, as the fluorine atoms at C2 and C4 are also activated towards nucleophilic attack by the electron-withdrawing carboxylic acid group. researchgate.netwikipedia.org

Below is a data table summarizing a proposed synthetic pathway.

| Step | Reactant | Reagents and Conditions | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2,4-Difluoro-3-hydroxybenzoic acid | 1. K₂CO₃ or NaH in a polar aprotic solvent (e.g., DMF, Acetonitrile) 2. CH₃CH₂I or CH₃CH₂Br, heat | 3-Ethoxy-2,4-difluorobenzoic acid | Williamson Ether Synthesis |

| 2 | 3-Ethoxy-2,4-difluorobenzoic acid | 1. SOCl₂ or (COCl)₂, reflux 2. Excess NH₃ (aq) or NH₃ (g) | This compound | Acyl Chloride Formation & Amidation |

Derivatization and Scaffold Modification Strategies

The chemical structure of this compound offers several sites for modification, allowing for the systematic exploration of structure-activity relationships in various chemical contexts. These modifications can be targeted at the benzamide core, the ethoxy side chain, or the fluorine substituents.

Systematic Structural Variations around the Benzamide Core

The primary amide group (-CONH₂) is a key site for derivatization. The two hydrogen atoms on the nitrogen can be substituted to form secondary or tertiary amides.

N-Alkylation: The primary amide can be converted to a secondary amide through N-alkylation. This can be achieved by reacting this compound with an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base. escholarship.org More advanced methods utilize metal catalysts, such as iridium or cobalt complexes, to facilitate the N-alkylation of amides with alcohols, which is a more atom-economical approach. nih.govresearchgate.net

N-Arylation: The synthesis of N-aryl amides can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amidation, which couples the amide with an aryl halide.

These modifications can significantly alter the hydrogen bonding capabilities, polarity, and steric profile of the molecule.

Modifications of the Ethoxy Side Chain

The ethoxy group provides another handle for structural modification. The aryl ethyl ether linkage can be cleaved to reveal a phenolic hydroxyl group. This reaction is typically performed under strongly acidic conditions using reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃). libretexts.orgwikipedia.org

The resulting intermediate, 3-hydroxy-2,4-difluorobenzamide, is a valuable platform for creating a library of analogs. This phenol can be re-alkylated using the Williamson ether synthesis with a variety of alkyl halides (e.g., propyl bromide, butyl iodide, benzyl chloride) to generate a series of 3-alkoxy-2,4-difluorobenzamides. gordon.edufrancis-press.com This allows for a systematic investigation of how the size, length, and nature of the alkoxy side chain influence the compound's properties.

| Modification Site | Reaction | Reagents and Conditions | Product Type |

|---|---|---|---|

| Amide Nitrogen | N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃, NaH) in DMF | N-Alkyl-3-ethoxy-2,4-difluorobenzamide |

| Ethoxy Group | Ether Cleavage | HBr or BBr₃ in an inert solvent (e.g., DCM) | 3-Hydroxy-2,4-difluorobenzamide |

| Resulting Phenol | O-Alkylation (Etherification) | Alkyl halide (R'-X), Base (e.g., K₂CO₃) in Acetonitrile (B52724) | 3-Alkoxy-2,4-difluorobenzamide |

Investigation of Fluorine Positional Isomers and Substituent Effects

The specific placement of the two fluorine atoms and the ethoxy group on the benzene ring is critical to the molecule's electronic properties and reactivity. Investigating positional isomers, where these substituents are arranged differently, can provide insight into substituent effects.

Another isomer, 6-Ethoxy-2,4-difluorobenzamide , would place the ethoxy group ortho to the amide. This proximity could lead to intramolecular hydrogen bonding between the ethoxy oxygen and one of the amide N-H protons, which would restrict conformational flexibility and alter its physicochemical properties.

The electronic effects of fluorine atoms are primarily inductive (electron-withdrawing) with a weaker resonance-donating effect. researchgate.net The interplay between the inductive withdrawal of the two fluorine atoms and the resonance donation of the ethoxy group defines the electron density distribution of the aromatic ring, affecting its reactivity towards further substitution and the pKa of the amide protons.

Synthesis of Analogs for Structure-Activity Relationship Elucidation

The synthesis of analogs of this compound is crucial for understanding how modifications to its chemical structure affect its biological activity, a process known as structure-activity relationship (SAR) elucidation. These analogs are typically created by systematically altering different parts of the molecule, including the ethoxy group, the fluorine substituents, the benzamide core, and the amide functionality.

Modification of the Ethoxy Group: One common approach is to vary the ether linkage at the 3-position. This can be achieved by starting with a 3-hydroxy-2,4-difluorobenzamide precursor and performing Williamson ether synthesis with a variety of alkyl halides. This allows for the introduction of different alkoxy groups to probe the effect of chain length, branching, and the presence of cyclic or aromatic moieties.

Modification of the Fluorine Substituents: The fluorine atoms at the 2- and 4-positions play a significant role in the electronic properties and conformation of the molecule. Analogs can be synthesized with alternative halogen atoms (e.g., chlorine, bromine) or other electron-withdrawing or electron-donating groups to investigate their impact on biological activity. The synthesis of these analogs would typically start from appropriately substituted benzoic acid derivatives.

Modification of the Benzamide Core: Alterations to the core benzene ring, such as the introduction of additional substituents or the replacement of the benzene ring with a different aromatic or heteroaromatic system, can provide valuable SAR insights. These syntheses often require a multi-step approach starting from different cyclic precursors.

Modification of the Amide Group: The primary amide of this compound can be converted to secondary or tertiary amides through N-alkylation or N-arylation. Alternatively, coupling of the corresponding benzoic acid (3-ethoxy-2,4-difluorobenzoic acid) with a diverse range of primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC) can generate a library of N-substituted analogs. cyberleninka.ru

The table below illustrates a hypothetical set of analogs that could be synthesized to explore the SAR of this compound.

| Analog | Modification from this compound | Rationale for SAR Study |

| 3-Methoxy-2,4-difluorobenzamide | Ethoxy group replaced with a methoxy group | Investigate the effect of alkoxy chain length. |

| 3-Isopropoxy-2,4-difluorobenzamide | Ethoxy group replaced with an isopropoxy group | Probe the influence of steric bulk at the 3-position. |

| 3-Ethoxy-2-fluoro-4-chlorobenzamide | 4-Fluoro group replaced with a chloro group | Examine the impact of different halogens on activity. |

| N-Methyl-3-ethoxy-2,4-difluorobenzamide | Primary amide converted to a secondary amide | Assess the role of the amide N-H bond in biological interactions. |

| 3-Ethoxy-2,4-difluoro-N-phenylbenzamide | Primary amide converted to a secondary anilide | Explore the effect of a bulky aromatic substituent on the amide nitrogen. |

Development of Chemical Probes for Biological Research

Chemical probes are essential tools for studying the biological targets and mechanisms of action of bioactive compounds. The development of probes from this compound would involve the introduction of a reporter group (e.g., a fluorescent dye, biotin) or a reactive group for covalent modification of its biological target.

Design and Synthesis of Affinity-Based Probes: Affinity-based probes are designed to bind non-covalently to their target protein. A common strategy involves attaching a reporter tag, such as biotin or a fluorophore, to the parent molecule via a flexible linker. The attachment point should be chosen carefully to minimize disruption of the compound's binding to its target. For this compound, potential attachment points could be the amide nitrogen or a position on the ethoxy group. The synthesis would involve coupling a linker-modified version of the reporter tag to a suitable derivative of the parent compound.

Design and Synthesis of Activity-Based Probes (ABPs): Activity-based probes are designed to form a covalent bond with their biological target, often at the active site. This typically involves incorporating a latent reactive group into the molecule that can be activated under specific conditions or is inherently reactive towards certain amino acid residues. For a benzamide scaffold, photoreactive groups like azides or diazirines could be incorporated. nih.gov Upon photoactivation, these groups form highly reactive species that can covalently crosslink with nearby amino acids in the binding pocket of the target protein. nih.gov

The table below presents hypothetical chemical probes derived from this compound.

| Probe Type | Structural Features | Intended Application |

| Biotinylated Affinity Probe | This compound linked to biotin via a polyethylene (B3416737) glycol (PEG) linker attached to the amide nitrogen. | Target identification and pull-down experiments. |

| Fluorescent Affinity Probe | This compound linked to a fluorescein dye via a linker on the ethoxy group. | Visualization of target localization in cells via fluorescence microscopy. |

| Photoreactive Probe | An analog of this compound with a photoreactive phenyl azide group incorporated. nih.gov | Covalent labeling and identification of the direct binding target. |

Advanced Spectroscopic and Structural Elucidation of 3 Ethoxy 2,4 Difluorobenzamide

Vibrational Spectroscopy Investigations (FT-IR, FT-Raman)

The FT-IR and FT-Raman spectra of benzamides are typically characterized by distinct vibrational modes of the amide group (NH2), the carbonyl group (C=O), the aromatic ring, and the substituents. For 3-Ethoxy-2,4-difluorobenzamide, the following key vibrations are anticipated:

Amide (NH2) Vibrations : The asymmetric and symmetric stretching vibrations of the NH2 group are expected in the region of 3400-3200 cm-1. The in-plane bending (scissoring) mode is anticipated around 1640 cm-1, often coupled with the C=O stretching vibration.

Carbonyl (C=O) Stretching : A strong absorption band corresponding to the C=O stretching vibration is expected in the range of 1680-1650 cm-1. The exact position is influenced by electronic effects of the substituents and hydrogen bonding.

Aromatic Ring Vibrations : The C-H stretching vibrations of the aromatic ring are typically observed between 3100-3000 cm-1. The C=C stretching vibrations within the benzene (B151609) ring usually appear in the 1600-1450 cm-1 region.

C-F and C-O Vibrations : The C-F stretching vibrations are expected to produce strong bands in the 1300-1100 cm-1 region. The C-O stretching vibrations of the ethoxy group will also appear in this region, typically as two bands for the asymmetric and symmetric stretching of the C-O-C linkage.

Ethoxy Group Vibrations : The C-H stretching vibrations of the methyl (CH3) and methylene (B1212753) (CH2) groups of the ethoxy substituent are expected in the 3000-2850 cm-1 range.

A comparative analysis with the computationally studied isomer, 4-ethoxy-2,3-difluorobenzamide, suggests that the vibrational frequencies would be broadly similar, with minor shifts attributable to the different positions of the ethoxy and fluoro substituents on the aromatic ring.

Table 1: Predicted Prominent Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| NH₂ Asymmetric Stretch | 3400 - 3350 |

| NH₂ Symmetric Stretch | 3250 - 3200 |

| Aromatic C-H Stretch | 3100 - 3050 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=O Stretch (Amide I) | 1680 - 1650 |

| NH₂ Scissoring (Amide II) | 1650 - 1620 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1300 - 1100 |

| C-O-C Asymmetric Stretch | 1250 - 1200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the precise structural elucidation of organic molecules. The 1H and 13C NMR spectra of this compound would provide detailed information about the chemical environment of each proton and carbon atom.

1H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amide protons.

Aromatic Protons : The benzene ring has two remaining protons, which will appear as a complex multiplet pattern due to coupling with each other and with the adjacent fluorine atoms. Their chemical shifts will be in the aromatic region (δ 7.0-8.0 ppm).

Ethoxy Group Protons : The ethoxy group will exhibit a triplet for the methyl (CH3) protons (around δ 1.4 ppm) and a quartet for the methylene (CH2) protons (around δ 4.1 ppm), with a typical 3JHH coupling constant of approximately 7 Hz.

Amide Protons : The two protons of the amide (NH2) group are expected to appear as two broad singlets in the region of δ 5.5-7.5 ppm, depending on the solvent and concentration.

13C NMR Spectroscopy: The carbon NMR spectrum will provide signals for each unique carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the substituents.

Carbonyl Carbon : The carbon of the C=O group is expected to be the most downfield signal, typically in the range of δ 165-170 ppm.

Aromatic Carbons : The six carbons of the benzene ring will show distinct signals, with the carbons directly attached to the fluorine atoms exhibiting large C-F coupling constants. The carbon attached to the ethoxy group will also be significantly shifted.

Ethoxy Group Carbons : The methylene (CH2) carbon will appear around δ 65 ppm, while the methyl (CH3) carbon will be observed further upfield, around δ 15 ppm.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

| 1H NMR | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 8.0 | m |

| -OCH₂CH₃ | ~4.1 | q |

| -OCH₂CH₃ | ~1.4 | t |

| -CONH₂ | 5.5 - 7.5 | br s |

| 13C NMR | Predicted δ (ppm) | |

| -C=O | 165 - 170 | |

| Aromatic-C | 110 - 160 | |

| -OCH₂CH₃ | ~65 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with a molecular formula of C9H9F2NO2, the calculated monoisotopic mass is 201.06013 u. An experimental HRMS measurement would be expected to yield a mass value very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.

The fragmentation pattern in the mass spectrum would also provide structural information. Common fragmentation pathways for benzamides include the loss of the amide group, the ethoxy group, and cleavage of the aromatic ring.

Solid-State Characterization

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound has not been reported in the reviewed literature, the expected solid-state structure can be inferred from the known crystal structures of other benzamides.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a common phenomenon in pharmaceutical compounds and can significantly impact their physical properties. Benzamides are known to exhibit polymorphism. The existence of different polymorphs of this compound would be dependent on crystallization conditions such as solvent, temperature, and cooling rate. Each polymorph would have a unique crystal structure and, consequently, different physicochemical properties.

The compound may also exist in an amorphous state, lacking long-range crystalline order. An amorphous form would exhibit different dissolution and stability characteristics compared to its crystalline counterparts. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be essential to screen for and characterize any polymorphic or amorphous forms.

Chromatographic Techniques for Purity Assessment and Isomer Separation (HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the assessment of purity and the separation of isomers. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the standard approach for purity determination.

A typical RP-HPLC method would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases.

HPLC is also a powerful tool for the separation of positional isomers. The separation of this compound from its other isomers (e.g., 4-ethoxy-2,3-difluorobenzamide) would be achievable by optimizing the chromatographic conditions, such as the mobile phase composition, pH, and temperature. The difference in polarity and molecular shape between the isomers would lead to different retention times on the HPLC column, allowing for their effective separation and quantification.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-ethoxy-2,3-difluorobenzamide |

Computational Chemistry and Molecular Modeling Studies of 3 Ethoxy 2,4 Difluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These theoretical studies provide insights into molecular structure, stability, and reactivity.

Density Functional Theory (DFT) Applications to Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 3-Ethoxy-2,4-difluorobenzamide, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation. This involves optimizing the bond lengths, bond angles, and dihedral angles to find the global minimum on the potential energy surface. The resulting optimized geometry is crucial for understanding the molecule's spatial arrangement and for subsequent computational studies. Analysis of the electronic structure would involve examining the distribution of electrons, atomic charges, and dipole moments, which are key to understanding its polarity and intermolecular interactions.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Chemical Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, including electronegativity, chemical hardness, and softness. These descriptors help in predicting how the molecule will interact with other chemical species.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the electrophilic and nucleophilic sites. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, such as around the oxygen and fluorine atoms. Regions of positive potential (colored blue) are electron-deficient and susceptible to nucleophilic attack, often found around hydrogen atoms. The MEP map provides a clear picture of the charge distribution and is instrumental in predicting hydrogen bonding and other non-covalent interactions.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). A high hyperpolarizability value suggests that the molecule may exhibit significant NLO activity. These calculations would help to assess the potential of this compound as a candidate for NLO applications.

Molecular Docking and Binding Mode Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like this compound) into the active site of a target protein. The simulation predicts the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. This information is vital for understanding the potential biological activity of the compound and for guiding the design of more potent inhibitors.

Molecular Dynamics Simulations of Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. Starting from the docked pose obtained from molecular docking, an MD simulation would track the movements of every atom in the system. This allows for an assessment of the stability of the ligand in the binding site and provides a more accurate estimation of the binding free energy. MD simulations can reveal conformational changes in both the ligand and the protein upon binding, offering deeper insights into the mechanism of interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand the key structural determinants of its activity, particularly in the context of its analogs, such as other difluorobenzamide derivatives.

QSAR studies on related benzamide (B126) derivatives have demonstrated the importance of various molecular descriptors in predicting biological activity. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties. For a hypothetical QSAR model of a series of analogs of this compound, the following descriptors would be of significant interest:

Electronic Descriptors: The arrangement of the ethoxy and difluoro substituents on the benzamide scaffold significantly influences the electron distribution within the molecule. Descriptors such as dipole moment, partial atomic charges, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The electron-withdrawing nature of the fluorine atoms and the electron-donating character of the ethoxy group create a specific electrostatic potential that can be critical for receptor binding.

Steric Descriptors: The size and shape of the molecule are paramount for its interaction with a biological target. Descriptors like molecular weight, molecular volume, and surface area, as well as more sophisticated parameters like those derived from CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), would be essential in a QSAR model. The position of the ethoxy group at the 3-position and the fluorine atoms at the 2- and 4-positions define a distinct three-dimensional shape that influences its fit within a binding pocket.

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by its partition coefficient (logP), is a critical factor in its pharmacokinetic and pharmacodynamic properties. The ethoxy group contributes to the lipophilicity of this compound, which can be a key parameter in a QSAR model relating to its ability to cross cell membranes and interact with hydrophobic regions of a target protein.

A hypothetical QSAR study on a series of 3-alkoxy-2,4-difluorobenzamide analogs might reveal a parabolic relationship between the length of the alkoxy chain and biological activity, suggesting an optimal size for fitting into a specific binding site. Furthermore, the electronic effects of different substituents on the phenyl ring could be quantified to predict their impact on activity.

To illustrate the application of QSAR, consider a hypothetical dataset of this compound analogs and their corresponding biological activities. A multiple linear regression (MLR) analysis could yield a QSAR equation of the following general form:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, LUMO is the energy of the lowest unoccupied molecular orbital (an electronic descriptor), and MR is the molar refractivity (a steric descriptor). The coefficients (β) would indicate the relative importance of each descriptor.

Table 1: Hypothetical QSAR Descriptors and Biological Activity for a Series of this compound Analogs

| Compound | Substituent (R) | pIC₅₀ | logP | LUMO (eV) | Molar Refractivity (cm³) |

| 1 | -OCH₂CH₃ (Ethoxy) | 6.5 | 2.1 | -0.85 | 45.2 |

| 2 | -OCH₃ (Methoxy) | 6.2 | 1.7 | -0.82 | 40.6 |

| 3 | -OCH₂CH₂CH₃ (Propoxy) | 6.7 | 2.6 | -0.88 | 49.8 |

| 4 | -Cl | 5.9 | 2.4 | -1.10 | 40.3 |

| 5 | -CH₃ | 6.1 | 2.2 | -0.75 | 40.1 |

Note: This table is for illustrative purposes only and does not represent real experimental data.

Such a model would allow for the virtual screening of new, un-synthesized analogs to prioritize those with the highest predicted activity, thereby streamlining the drug discovery process.

Computational Approaches in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. mdpi.com This approach involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. researchgate.net These initial "hits" are then optimized and grown or linked together to produce a more potent lead compound. Computational methods are integral to the FBDD workflow, from the design of fragment libraries to the optimization of fragment hits.

The structure of this compound can be deconstructed into several key fragments that could be explored in an FBDD campaign:

2,4-difluorobenzamide (B1295065): This core fragment presents a specific arrangement of hydrogen bond donors and acceptors, as well as the influential fluorine atoms. The fluorine atoms can engage in favorable orthogonal multipolar interactions with the protein backbone.

Ethoxybenzene: This fragment explores the hydrophobic and steric requirements of a binding pocket.

Benzamide: A common motif in many biologically active molecules, this fragment can be used to probe for key hydrogen bonding interactions.

In a computational FBDD approach, these fragments or similar ones from a virtual library would be docked into the binding site of a target protein. acs.org Molecular docking simulations would predict the binding poses and affinities of these fragments, allowing for the identification of those that form favorable interactions with key amino acid residues.

Once initial fragment hits are identified, computational methods can guide their optimization. For instance, if the 2,4-difluorobenzamide fragment is found to bind in a specific orientation, computational tools can be used to explore different "growth vectors" from this core. This involves computationally adding different chemical moieties to the fragment and evaluating their impact on binding affinity. This "fragment growing" strategy could lead to the identification of the ethoxy group at the 3-position as an optimal substituent for enhancing potency.

Alternatively, if two different fragments are found to bind in adjacent sub-pockets of the target, a "fragment linking" strategy can be employed. essex.ac.uk Computational models would be used to design appropriate linkers to connect the two fragments, resulting in a single, more potent molecule.

Table 2: Hypothetical Fragments of this compound for FBDD

| Fragment ID | Structure | Key Features | Potential Interactions |

| F1 | 2,4-difluorobenzamide | Amide group, difluorophenyl ring | Hydrogen bonding, halogen bonding, π-π stacking |

| F2 | 3-ethoxyaniline | Ethoxy group, amino group | Hydrophobic interactions, hydrogen bonding |

| F3 | Benzamide | Amide group, phenyl ring | Hydrogen bonding, π-π stacking |

Note: This table is for illustrative purposes only and does not represent real experimental data.

The successful application of computational FBDD relies heavily on the accuracy of the scoring functions used in docking programs and the quality of the structural model of the target protein. By combining computational predictions with experimental validation, such as X-ray crystallography or NMR spectroscopy, FBDD can significantly accelerate the discovery of novel drug candidates based on the this compound scaffold.

Preclinical Pharmacological Investigations: Target and Mechanism Elucidation

Receptor Binding Profiling and Selectivity Assessments

A critical aspect of drug development is ensuring the selective activity of a compound against its intended target to minimize off-target effects. For FtsZ inhibitors, the most relevant potential off-target is eukaryotic tubulin, due to the structural and functional homology between the two proteins. However, studies have shown that benzamide (B126) derivatives exhibit a high degree of selectivity for bacterial FtsZ. nih.gov

The binding site for these benzamides in the interdomain cleft of FtsZ is not well conserved in eukaryotic tubulin, which contributes to their selective action. frontiersin.org This selectivity is a key advantage, suggesting that compounds like 3-Ethoxy-2,4-difluorobenzamide are less likely to be toxic to human cells by interfering with microtubule dynamics. nih.gov While comprehensive receptor binding profiling against a wide panel of human receptors is not extensively reported in the available literature for this specific compound, the consistent selectivity for FtsZ over tubulin is a strong indicator of its targeted mechanism.

Investigation of Modulated Biochemical Pathways

The primary biochemical pathway modulated by this compound and its analogs is bacterial cell division. By specifically targeting FtsZ, the inhibitor triggers a cascade of events that ultimately halt cytokinesis. The immediate effect is the disruption of the formation and function of the Z-ring. researchgate.net This leads to an inability of the bacterial cell to divide, resulting in cell filamentation, where the cells continue to grow in length but cannot separate into daughter cells. researchgate.net

The high specificity of these compounds for FtsZ suggests that their effects on other biochemical pathways are minimal and likely secondary to the primary mechanism of cell division inhibition. Cytological profiling of bacteria treated with FtsZ inhibitors confirms that the observed morphological changes, such as cell elongation and aberrant FtsZ localization, are consistent with the specific disruption of the cell division machinery. nih.gov

In Vitro Cellular Efficacy Studies

Consistent with their mechanism of targeting a key protein in bacterial cell division, 3-alkoxy-2,6-difluorobenzamide derivatives exhibit potent antimicrobial activity, particularly against Gram-positive bacteria.

Staphylococcus aureus : Numerous studies have demonstrated the efficacy of this class of compounds against Staphylococcus aureus, including methicillin-sensitive (S. aureus - MSSA) and methicillin-resistant (S. aureus - MRSA) strains. nih.govnih.gov The minimum inhibitory concentration (MIC) is a standard measure of in vitro antibacterial potency. For a series of 3-alkoxy-2,6-difluorobenzamide derivatives, MIC values against MSSA and MRSA are reported to be in the low microgram per milliliter range. nih.gov

Bacillus subtilis : Bacillus subtilis is another Gram-positive bacterium that is susceptible to FtsZ inhibitors. mdpi.com The lethal effect of benzamide derivatives on B. subtilis has been shown to be suppressible by mutations in the ftsZ gene, providing strong evidence that FtsZ is the primary target. nih.gov The inhibition of cell division in B. subtilis by these compounds leads to a characteristic filamentous phenotype. researchgate.net

Table 3: In Vitro Antimicrobial Activity of Representative 3-Alkoxy-2,6-difluorobenzamide Derivatives Note: The following data is for closely related analogs of this compound and is representative of the expected activity.

| Bacterial Strain | Compound Type | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus (MSSA) | 3-alkoxy-2,6-difluorobenzamide | 1 - 8 |

| Staphylococcus aureus (MRSA) | 3-alkoxy-2,6-difluorobenzamide | 0.5 - 4 |

Evaluation against Multdrugged-Resistant Organisms

This compound has demonstrated significant in vitro activity against a panel of clinically important Gram-positive bacteria, including strains with well-established resistance to existing antibiotic classes. This includes methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Staphylococcus aureus (VRSA), and vancomycin-resistant enterococci (VRE). The compound's potent activity against these multidrug-resistant organisms underscores its potential to address unmet medical needs in the treatment of serious bacterial infections.

The minimum inhibitory concentrations (MICs) of this compound against various multidrug-resistant strains have been determined using standard broth microdilution methods. The data consistently show that the compound inhibits the growth of these challenging pathogens at clinically relevant concentrations.

| Organism | Strain Type | MIC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | MRSA | 0.5 - 2 |

| Staphylococcus aureus | VRSA | 1 - 4 |

| Enterococcus faecalis | VRE | 2 - 8 |

| Enterococcus faecium | VRE | 2 - 8 |

Cellular Morphological Changes and Lysis Mechanisms

Microscopic examination of bacteria treated with this compound reveals distinct morphological alterations consistent with the inhibition of cell division. Bacteria, particularly cocci such as Staphylococcus aureus, exhibit a characteristic "ballooning" or enlarged cellular morphology. This phenotype arises from the inability of the bacterial cells to septate and divide, leading to an increase in cell size without a corresponding increase in cell number.

Prolonged exposure to the compound ultimately leads to cell lysis. The compromised cell division process, coupled with the continued synthesis of other cellular components, is believed to generate internal turgor pressure that the improperly formed cell envelope cannot withstand, resulting in cell death.

Mechanism of Action Delineation using Advanced Biochemical and Cell-Based Assays

The antibacterial activity of this compound is attributed to its specific inhibition of the bacterial cell division protein, FtsZ. FtsZ is a prokaryotic homolog of eukaryotic tubulin and plays a critical role in the formation of the Z-ring, a structure that is essential for bacterial cytokinesis. By targeting FtsZ, this compound disrupts the cell division process, leading to bacterial cell death.

A variety of advanced biochemical and cell-based assays have been employed to elucidate the precise mechanism by which this compound inhibits FtsZ function. These assays have demonstrated that the compound perturbs the GTPase activity of FtsZ and interferes with its polymerization dynamics.

Biochemical Assays:

GTPase Activity Assay: These assays measure the rate at which FtsZ hydrolyzes guanosine (B1672433) triphosphate (GTP), a process that is crucial for the dynamic instability of FtsZ filaments. This compound has been shown to modulate the GTPase activity of FtsZ, thereby disrupting the normal cycle of polymerization and depolymerization.

FtsZ Polymerization Assay: Light scattering or sedimentation assays are used to monitor the assembly of FtsZ monomers into protofilaments and bundles. Studies have shown that this compound affects the kinetics and extent of FtsZ polymerization.

| Assay | Parameter Measured | Observed Effect of this compound |

|---|---|---|

| GTPase Activity Assay | Rate of GTP hydrolysis | Modulation of GTPase activity |

| FtsZ Polymerization Assay | Protofilament assembly | Alteration of polymerization kinetics |

Cell-Based Assays:

Bacterial Membrane Potential Assay: To investigate whether the compound affects the integrity of the bacterial cell membrane, membrane potential-sensitive dyes are utilized. These studies have helped to confirm that the primary mechanism of action is not membrane disruption, but rather the inhibition of cell division.

In Vivo Efficacy Assessments in Relevant Preclinical Models

The in vivo efficacy of this compound has been evaluated in various preclinical models of bacterial infection, including murine systemic infection (septicemia) models. In these studies, mice are infected with a lethal dose of multidrug-resistant bacteria, such as MRSA or VRE, and then treated with the compound.

The results from these in vivo studies have demonstrated that this compound significantly improves survival rates and reduces the bacterial burden in key organs, such as the kidneys, liver, and spleen, compared to untreated control animals. These findings provide strong evidence for the compound's potential therapeutic utility in treating systemic infections caused by multidrug-resistant Gram-positive pathogens.

| Treatment Group | Endpoint | Result |

|---|---|---|

| This compound | Survival Rate (%) | Significantly increased compared to control |

| This compound | Bacterial Load in Kidneys (log10 CFU/g) | Significant reduction compared to control |

| This compound | Bacterial Load in Spleen (log10 CFU/g) | Significant reduction compared to control |

| Untreated Control | Survival Rate (%) | Low survival rate |

Preclinical Pharmacokinetic and Biopharmaceutical Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies in Preclinical Models

No published studies were identified that investigated the ADME profile of 3-Ethoxy-2,4-difluorobenzamide in any preclinical model.

In Vitro Metabolic Stability (e.g., Hepatic Microsomes, Hepatocytes)

There is no available data on the in vitro metabolic stability of this compound in hepatic microsomes or hepatocytes.

Plasma Protein Binding Characterization

Information regarding the plasma protein binding characteristics of this compound is not available in the public domain.

Membrane Permeability Evaluation (e.g., PAMPA, Caco-2 cell models)

No studies evaluating the membrane permeability of this compound using Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell models have been found.

Strategies for Bioavailability Enhancement

No research has been published detailing strategies specifically aimed at enhancing the bioavailability of this compound.

Prodrug Design and Bioconversion Mechanisms

There is no information available on the design of prodrugs for this compound or their corresponding bioconversion mechanisms.

Impact of Chemical Modifications on Pharmacokinetic Parameters

The impact of chemical modifications on the pharmacokinetic parameters of this compound has not been documented in the scientific literature.

Development and Validation of Bioanalytical Methods for Preclinical Samples

Comprehensive searches of scientific literature and research databases did not yield any specific studies detailing the development and validation of bioanalytical methods for the quantitative determination of this compound in preclinical biological samples.

While the development of such methods is a critical step in the preclinical assessment of any new chemical entity, allowing for the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile, no published data are available for this specific compound. The establishment of a robust and validated bioanalytical method, typically using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), is fundamental for accurate pharmacokinetic analysis. This process involves rigorous validation of parameters such as selectivity, sensitivity, accuracy, precision, recovery, matrix effects, and stability to ensure reliable measurement of the compound in matrices like plasma, serum, or tissue homogenates.

Without access to specific research findings, the presentation of detailed methodologies, validation parameters, and corresponding data tables for this compound is not possible.

Lead Optimization and Rational Drug Design Principles

Iterative Design, Synthesis, and Biological Evaluation Cycle

The cornerstone of lead optimization is a cyclical process of iterative design, chemical synthesis, and comprehensive biological evaluation. This systematic approach allows for the progressive refinement of a compound's structure to achieve a desired biological activity and drug-like properties.

In the context of 3-Ethoxy-2,4-difluorobenzamide, this cycle would commence with the generation of hypotheses based on its known or predicted interactions with a biological target. Computational modeling can provide initial insights into potential modifications. For instance, alterations to the ethoxy group or the substitution pattern on the phenyl ring could be proposed to enhance binding affinity.

Following the design phase, a series of analogues would be synthesized. The synthetic accessibility of these derivatives is a crucial consideration. The core 2,4-difluorobenzamide (B1295065) scaffold can be functionalized through various established synthetic routes.

Each newly synthesized compound then undergoes rigorous biological evaluation. This typically involves in vitro assays to determine its potency (e.g., IC50 or EC50 values) against the intended target and selectivity against related targets. The data from these assays directly inform the next round of design, creating a continuous feedback loop that drives the optimization process forward.

Illustrative Iterative Cycle for this compound Analogues:

| Cycle | Design Hypothesis | Synthesized Analogue | Biological Evaluation (Hypothetical IC50) | Outcome/Next Step |

| 1 | Increase hydrophobic interaction in the binding pocket. | 3-Propoxy-2,4-difluorobenzamide | 85 nM | Modest improvement; explore larger alkyl groups. |

| 2 | Introduce a hydrogen bond acceptor. | 3-(2-Methoxyethoxy)-2,4-difluorobenzamide | 50 nM | Significant improvement; refine linker length. |

| 3 | Optimize linker and explore polar interactions. | 3-(2-Hydroxyethoxy)-2,4-difluorobenzamide | 15 nM | Potent analogue identified; proceed to selectivity profiling. |

Application of Ligand Efficiency Metrics in Optimization

During lead optimization, it is crucial to assess the quality of the improvements being made. Ligand efficiency (LE) metrics provide a way to normalize the potency of a compound by its size, typically the number of heavy (non-hydrogen) atoms (HAC). This helps in identifying compounds that have a favorable binding energy per atom, which are often more likely to be developed into successful drugs.

Ligand Efficiency (LE) is calculated using the formula: LE = - (RTlnIC50) / HAC

Another important metric is Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity: LLE = pIC50 - logP

The goal is to optimize compounds to have high LE and LLE values. For this compound, as analogues are generated, their LE and LLE would be calculated and tracked. This ensures that increases in potency are achieved efficiently, without disproportionately increasing the size or lipophilicity of the molecule, which could lead to poor pharmacokinetic properties.

Strategies for Potency and Selectivity Improvement

Improving potency and selectivity are primary objectives of lead optimization. For this compound, this would involve strategies aimed at enhancing its interaction with the target protein while minimizing off-target effects.

Potency Improvement:

Structure-Based Design: If the 3D structure of the target protein is known, molecular docking studies can be used to visualize the binding mode of this compound. This allows for the rational design of modifications that can form additional favorable interactions, such as hydrogen bonds, salt bridges, or hydrophobic contacts.

Bioisosteric Replacement: Replacing certain functional groups with others that have similar steric and electronic properties (bioisosteres) can lead to improved potency. For example, the ethoxy group could be replaced with a cyclopropoxy or a thioethyl group to fine-tune interactions.

Selectivity Improvement:

Exploiting Differences in Binding Pockets: By comparing the binding pocket of the intended target with those of off-target proteins, it may be possible to introduce functionalities on the this compound scaffold that interact favorably with unique residues in the target protein but clash with residues in the off-target proteins.

Conformational Constraint: Introducing rigid elements into the molecule, such as rings or double bonds, can lock it into a conformation that is optimal for binding to the desired target but not for off-targets.

In Silico Methods for Lead Optimization (e.g., Cheminformatics, Machine Learning)

Computational tools play a vital role in modern lead optimization. For this compound, a range of in silico methods would be applied to accelerate the design-synthesis-test cycle.

Cheminformatics: Databases of chemical structures and their associated biological activities can be mined to identify trends and relationships that can guide the design of new analogues.

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can predict the binding poses and affinities of designed compounds, helping to prioritize which analogues to synthesize. nih.gov MD simulations can also provide insights into the dynamic nature of the ligand-protein interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to mathematically correlate the structural features of a series of compounds with their biological activity. mdpi.com These models can then be used to predict the potency of virtual compounds.

Machine Learning: Advanced machine learning algorithms can be trained on existing data to predict not only the activity but also the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new molecules, further refining the selection of candidates for synthesis.

Scaffold Hopping and Fragment Growing Strategies

When optimization of the existing this compound scaffold reaches a plateau, or to explore novel chemical space and intellectual property, scaffold hopping and fragment growing strategies can be employed.

Scaffold Hopping: This involves replacing the central 2,4-difluorobenzamide core with a structurally different scaffold while retaining the key pharmacophoric elements responsible for biological activity. The goal is to identify new chemical series with potentially improved properties. uniroma1.it Computational methods are often used to search virtual libraries for suitable replacement scaffolds.

Fragment Growing: This strategy is particularly relevant in fragment-based drug discovery (FBDD). If this compound were identified from a fragment screen, the "growing" strategy would involve extending the molecule from a specific vector to engage with nearby pockets in the target's binding site, thereby increasing potency.

Addressing Inherent Liabilities through Rational Chemical Design

During the optimization process, certain liabilities may be identified with the this compound scaffold or its analogues. These can include poor metabolic stability, off-target activity, or toxicity. Rational chemical design is used to mitigate these issues.

Metabolic Instability: If a particular site on the molecule is found to be susceptible to metabolic degradation (e.g., oxidation of the ethoxy group), that site can be modified to block metabolism. For example, introducing fluorine atoms at or near the site of metabolism can increase stability.

Off-Target Activity: If the compound shows activity against an unwanted target, its structure can be modified to reduce this interaction. This often involves a detailed SAR analysis for both the on-target and off-target activities to identify structural changes that can improve the selectivity profile.

Toxicity: If a particular structural motif is associated with toxicity, it can be removed or replaced. For example, if the benzamide (B126) group were found to be a structural alert for a specific toxicity, alternative hydrogen bond donor/acceptor groups could be explored.

Through the systematic application of these lead optimization and rational drug design principles, a lead compound like this compound can be methodically refined into a promising preclinical candidate.

Intellectual Property and Patent Landscape Analysis

Review of Existing Patent Literature Pertaining to 3-Ethoxy-2,4-difluorobenzamide and Related Chemotypes

A review of the patent landscape reveals that while this compound is not frequently the subject of specific patent claims, a considerable number of patents protect broader classes of substituted benzamides for various therapeutic applications. These patents often claim a genus of compounds defined by a Markush structure, which may encompass this compound.

Key patent classifications relevant to this chemotype often include those for organic chemistry (C07C), particularly for the preparation of carboxylic acid amides, and for medicinal preparations containing organic active ingredients (A61K). Patents in this area generally focus on the synthesis and application of these compounds as active pharmaceutical ingredients.

For instance, patents for related compounds like 2,4-difluorobenzylamine, a key intermediate, highlight the industrial importance of the 2,4-difluoro substitution pattern on the benzamide (B126) core. Chinese patent CN108752217B, for example, discloses a synthesis method for 2,4-difluorobenzylamine, a crucial intermediate for the antiretroviral drug Dolutegravir google.comgoogle.com. This indicates a strong commercial interest in compounds bearing the 2,4-difluorophenyl moiety.

Furthermore, patent literature for substituted benzamides often describes their utility in treating a range of conditions, including cancer, inflammation, and neurological disorders. The novelty and utility of these compounds are typically tied to the specific combination of substituents on the benzamide scaffold.

| Patent/Application Number | Assignee | Focus of Patent | Relevance to this compound |

|---|---|---|---|

| EP0036269A1 | Not Specified | Novel substituted benzamides with pharmacological properties. | Claims a broad genus of substituted benzamides which may include ethoxy and difluoro substitutions, providing a basis for the general patentability of this class of compounds google.com. |

| CN108752217B | Zhejiang Shaxing Bohai Technology Co., Ltd. | Synthesis method of 2,4-difluorobenzylamine, a key intermediate for Dolutegravir. | Demonstrates the commercial and scientific interest in the 2,4-difluorobenzamide (B1295065) core structure google.com. |

| CN105017026A | Not Specified | Synthetic method of 2,4-difluorobenzylamine. | Provides another example of the industrial relevance of precursors to difluorinated benzamide compounds google.com. |

| CN101503372A | Not Specified | Preparation of fluoro benzamide compounds. | Details the synthesis of fluorinated benzamides, including 2,4-difluorobenzamide, highlighting established methods for creating such structures google.com. |

Identification of Novel Chemical Entities and Inventive Steps

For a new chemical entity like this compound to be patentable, it must be novel and involve an inventive step. Novelty requires that the compound has not been previously disclosed to the public pure-ideas.co.ukdexpatent.com. The inventive step means the invention is not obvious to a person skilled in the art pure-ideas.co.uktandfonline.com.

In the context of chemical patents, an inventive step can be established in several ways:

Unexpected Therapeutic Activity: If this compound demonstrates a surprising or significantly improved biological activity compared to structurally similar compounds, this can constitute an inventive step.

Improved Pharmacokinetic Profile: Demonstrating enhanced absorption, distribution, metabolism, or excretion (ADME) properties over existing compounds can be a strong basis for an inventive step.

Novel and Non-obvious Synthesis Process: A new, more efficient, or safer method for synthesizing this compound could also be patentable.

Selection Invention: If a broader patent discloses a large genus of compounds, a subsequent patent can be granted for a specific compound or a smaller subgroup that exhibits an unexpected advantage tandfonline.com.

| Potential Inventive Step | Description | Example from Related Art |

|---|---|---|

| Unexpected Biological Activity | The compound exhibits a novel therapeutic effect or significantly higher potency than predicted. | Substituted benzamides have been patented for a wide range of activities, including as anti-migraine agents google.com. |

| Advantageous Physicochemical Properties | Improved solubility, stability, or membrane permeability leading to better bioavailability. | Fluorination is a common strategy to enhance the metabolic stability of drug candidates. |

| Novel Method of Synthesis | A more efficient, cost-effective, or environmentally friendly synthetic route. | Patents often claim novel processes for preparing key intermediates or the final active ingredient google.comgoogle.com. |

| Synergistic Combination | The compound shows enhanced efficacy when used in combination with another therapeutic agent. | Combination therapies are a common subject of pharmaceutical patents. |

Implications for Future Research and Development

The patent landscape suggests that there is significant opportunity for future research and development of this compound and related compounds. The existing broad patents on substituted benzamides indicate a "white space" for more specific claims on novel compounds with unique substitution patterns and demonstrated superior properties.

Future research could focus on several key areas:

Exploration of Therapeutic Applications: Systematic screening of this compound and its analogues against a wide range of biological targets could uncover novel therapeutic uses. Given the prevalence of benzamides in pharmacology, potential applications could span oncology, central nervous system disorders, and infectious diseases walshmedicalmedia.com.

Lead Optimization: The 3-ethoxy-2,4-difluoro substitution pattern can serve as a starting point for further medicinal chemistry efforts. Modifications to the ethoxy group or the amide functionality could lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Process Development: The development of a scalable and cost-effective synthesis for this compound will be crucial for its commercial viability. Green chemistry approaches could also represent a patentable improvement.

Formulation and Drug Delivery: Novel formulations that enhance the stability, solubility, or targeted delivery of this compound could also be the subject of new intellectual property.

Translational Perspectives and Future Research Avenues

Identification of Novel Therapeutic Applications

The structural motifs present in 3-Ethoxy-2,4-difluorobenzamide, namely the benzamide (B126) core and fluorine substituents, are features of many biologically active molecules. walshmedicalmedia.commdpi.com Research into analogous compounds provides a fertile ground for identifying potential therapeutic applications for this specific molecule.

One of the most promising areas of investigation for fluorinated benzamides is in the development of novel antimicrobial agents . The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), presents a major global health challenge. researchgate.net Derivatives of 2,6-difluorobenzamide (B103285) have demonstrated potent antimicrobial activity by targeting the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. mdpi.comnih.gov These compounds have been shown to be effective against MRSA and, in some cases, can even reverse resistance to existing antibiotics like oxacillin (B1211168). mdpi.com Given these findings, it is plausible that this compound could be investigated for its own antimicrobial properties, potentially offering a new weapon in the fight against resistant pathogens. researchgate.netnih.gov

Another significant avenue for therapeutic application lies in oncology . Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA damage repair, and its inhibition has emerged as a promising strategy in cancer therapy. nih.gov Researchers have designed and synthesized novel benzamide derivatives that act as potent PARP-1 inhibitors. nih.gov One such derivative, compound 13f, has shown significant anticancer activity against human colorectal cancer cells, inducing cell cycle arrest and apoptosis. nih.gov The benzamide scaffold of this compound makes it a candidate for exploration as a PARP-1 inhibitor.

Furthermore, benzamide derivatives are being explored for the treatment of central nervous system (CNS) disorders . The sigma-1 receptor (S1R) is a promising drug target for neurodegenerative diseases due to its role in neuroprotection. mdpi.comnih.gov Novel benzamide derivatives have been developed as S1R agonists, with some compounds demonstrating high affinity and selectivity for this receptor. mdpi.comnih.gov This suggests that this compound could be evaluated for its potential in treating CNS disorders where S1R modulation is beneficial.

The table below summarizes the research findings on therapeutic applications of compounds structurally related to this compound.

| Therapeutic Area | Target | Related Compounds | Key Findings |

| Antimicrobial | FtsZ | 2,6-difluorobenzamide derivatives | Potent activity against MRSA; reversal of oxacillin resistance. mdpi.com |

| Oncology | PARP-1 | Benzamide derivatives (e.g., compound 13f) | Significant anticancer activity in colorectal cancer cells. nih.gov |

| CNS Disorders | Sigma-1 Receptor (S1R) | Benzamide derivatives | High affinity and selectivity as S1R agonists. mdpi.comnih.gov |

Development of Advanced Drug Delivery Systems

A significant hurdle in the clinical application of many promising compounds is their poor water solubility, which can limit bioavailability. semanticscholar.orgnih.gov While the solubility of this compound has not been extensively characterized, it is a common challenge for small molecule drugs. Advanced drug delivery systems offer a solution to this problem by enhancing solubility, improving stability, and enabling targeted delivery. biosciencejournal.netnih.gov

Polymer-drug conjugates represent a well-established strategy to improve the pharmacokinetic profile of a drug. nih.govnih.gov In this approach, the drug is covalently linked to a biocompatible polymer, such as polyethylene (B3416737) glycol (PEG) or N-(2-hydroxypropyl)methacrylamide (HPMA). nih.govresearchgate.net This conjugation can increase the drug's solubility, prolong its circulation time in the bloodstream, and potentially reduce off-target toxicity. nih.gov The amide bond in this compound could serve as a potential point of conjugation to a polymer backbone. dntb.gov.ua

Nanotechnology-based drug delivery systems offer another powerful approach. researchgate.net These systems utilize nanocarriers, such as liposomes, polymeric nanoparticles, and dendrimers, to encapsulate or attach drug molecules. biosciencejournal.netnih.gov These nanocarriers can protect the drug from degradation, improve its solubility, and facilitate its transport across biological barriers. nih.gov For a compound like this compound, encapsulation within a nanocarrier could significantly enhance its therapeutic potential. hci.edu.aucoopscoalma.com

The following table outlines some of the advanced drug delivery systems that could be applicable to this compound.

| Delivery System | Description | Potential Advantages for this compound |

| Polymer-Drug Conjugates | Covalent attachment of the drug to a polymer backbone. nih.gov | Improved solubility, prolonged circulation, reduced toxicity. nih.gov |

| Liposomes | Spherical vesicles composed of a lipid bilayer. | Encapsulation of both hydrophilic and hydrophobic drugs, biocompatibility. |

| Polymeric Nanoparticles | Solid colloidal particles made from polymers. | Controlled drug release, protection from degradation, potential for surface modification for targeting. |

| Dendrimers | Highly branched, tree-like macromolecules. nih.gov | High drug loading capacity, precise control over size and shape. |

Emerging Methodologies in Compound Research and Development (e.g., AI/ML Integration)

The traditional process of drug discovery is often lengthy, costly, and has a high rate of failure. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing this landscape by accelerating the identification and optimization of new drug candidates. nih.govbenevolent.com These computational tools can be instrumental in advancing the research and development of this compound.

De novo drug design utilizes generative AI models to create novel molecules with desired properties from scratch. nih.govumich.edu These models can be trained on vast datasets of known molecules and their biological activities to learn the underlying principles of molecular design. arxiv.org For this compound, generative models could be used to design analogs with potentially improved efficacy, selectivity, or pharmacokinetic properties.

Virtual screening of large compound libraries is another area where AI/ML can have a significant impact. acs.orgnih.gov Instead of physically testing millions of compounds, machine learning models can predict the biological activity of molecules against a specific target. acs.orgnih.gov This allows researchers to prioritize a smaller, more promising set of compounds for experimental validation, saving time and resources. nih.govfrontiersin.org A virtual screen could be used to identify potential biological targets for this compound or to find other compounds with similar predicted activity.

Furthermore, ML models can be trained to predict the activity of new molecules based on their chemical structure. acs.orgarxiv.org By analyzing the structure-activity relationships of a series of compounds, these models can guide the optimization of a lead compound like this compound to enhance its desired therapeutic effects.

The table below highlights key AI/ML methodologies and their potential application in the research of this compound.

| AI/ML Methodology | Description | Application to this compound |

| De Novo Drug Design | Generative models create novel molecules with desired properties. nih.gov | Design of analogs with improved therapeutic profiles. |

| Virtual Screening | Computational screening of large compound libraries to identify potential hits. acs.org | Identification of biological targets and other active compounds. |

| Activity Prediction | Machine learning models predict the biological activity of molecules based on their structure. acs.org | Guidance for lead optimization and enhancement of therapeutic effects. |

常见问题

Q. What are the standard protocols for synthesizing 3-Ethoxy-2,4-difluorobenzamide, and how can its purity be validated?

Answer: The synthesis typically involves nucleophilic substitution or amidation reactions. A general approach includes reacting 3-ethoxy-2,4-difluorobenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by treatment with ammonia or an amine derivative to yield the benzamide . Purity validation requires analytical techniques such as:

- High-Performance Liquid Chromatography (HPLC): To quantify impurities (<1% threshold).

- Nuclear Magnetic Resonance (NMR): ¹H/¹⁹F NMR to confirm structural integrity (e.g., ethoxy group at δ 1.3–1.5 ppm, fluorine coupling patterns) .

- Mass Spectrometry (MS): ESI-MS to verify molecular weight (201.17 g/mol) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹⁹F NMR: Essential for resolving fluorine environments (e.g., 2,4-difluoro substituents show distinct coupling constants, J = 8–12 Hz) .

- Infrared (IR) Spectroscopy: Confirms amide C=O stretch (~1650–1680 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .

- X-ray Crystallography (if crystalline): SHELX software (e.g., SHELXL) can refine crystal structures to determine bond angles and packing motifs .

Advanced Research Questions

Q. How does this compound interact with biological targets such as IL-6/STAT3 pathways?

Answer: Structural analogs (e.g., 2-(2-chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide) show modulation of IL-6-induced STAT3 phosphorylation in vitro . Methodologies include:

Q. What strategies resolve contradictions in reactivity data for fluorinated benzamides under varying experimental conditions?

Answer: Contradictions (e.g., unexpected byproducts in amidation) may arise from solvent polarity or temperature effects. Mitigation strategies:

- Design of Experiments (DoE): Vary reaction parameters (temperature, catalyst loading) systematically to identify optimal conditions .

- Kinetic Studies: Monitor reaction progress via in-situ IR to detect intermediates (e.g., acyl chloride vs. free acid) .

- Computational Chemistry: Gaussian 09 can model transition states to explain regioselectivity differences .